molecular formula C9H15NO2 B1382475 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one CAS No. 1803589-31-2

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one

Cat. No.: B1382475
CAS No.: 1803589-31-2
M. Wt: 169.22 g/mol
InChI Key: KCWKDTDNBYOHTJ-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H15NO2 .

It is stored at room temperature .

Scientific Research Applications

Synthesis of Azetidin-2-ones

Azetidin-2-ones are synthesized through various chemical processes, leveraging their strained cyclic lactam structure as a versatile building block for creating a range of organic molecules. Notable methods include the Staudinger ketene-imine cycloaddition and the use of enantiomerically pure beta-lactams as intermediates for synthesizing aromatic beta-amino acids, peptides, and other biologically significant compounds (Deshmukh et al., 2004).

Transformations into Other Compounds

Azetidin-2-ones serve as precursors for synthesizing a variety of biologically relevant compounds. For instance, the transformation of azetidin-2-ones into antileishmanial agents has been documented, highlighting their potential in medicinal chemistry (Singh et al., 2012). Similarly, their transformation into aziridines and azetidines, and subsequent conversion into trans-3,4-substituted oxolanes showcases their utility in synthesizing structurally diverse molecules (Van Brabandt et al., 2006).

Biological Activities and Applications

Antimicrobial and Anticonvulsant Properties

Azetidin-2-ones have been evaluated for their antimicrobial properties against various bacterial and fungal strains, with some compounds showing significant activity (Mohite & Bhaskar, 2011). Additionally, derivatives of azetidin-2-ones have been investigated for their anticonvulsant potential, demonstrating promising results in specific models (Ghodke et al., 2017).

Antileishmanial and Anti-Inflammatory Activities

The transformation of certain azetidin-2-one derivatives has resulted in marked improvements in antiparasitic activities, with some compounds showing comparable effectiveness to clinically used drugs (Singh et al., 2012). Moreover, azetidin-2-one derivatives have also been synthesized and tested for anti-inflammatory effects, exhibiting potent results in certain cases (Sharma et al., 2013).

Safety and Hazards

The safety information for “3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKDTDNBYOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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